Pyrimethamine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

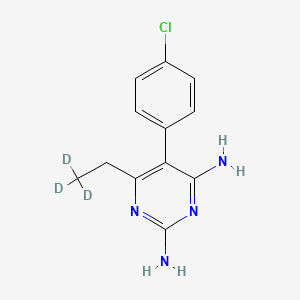

Pyrimethamine-d3 is a deuterium-labeled derivative of pyrimethamine, an antiparasitic compound primarily used in the treatment and prevention of malaria and toxoplasmosis. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrimethamine-d3 involves the incorporation of deuterium atoms into the pyrimethamine molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The typical synthetic route involves the reaction of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine with deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and catalysts to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Deuterium Position | Ethyl group (C₂D₃) | |

| Molecular Weight | 251.73 g/mol | |

| Purity | ≥98% (HPLC/LC-MS validated) |

Hydrolytic Stability

This compound exhibits enhanced stability compared to non-deuterated pyrimethamine due to the kinetic isotope effect (KIE). Deuterium substitution slows hydrolysis at the ethyl group .

Table 2: Stability Under Hydrolytic Conditions

| Condition | Half-Life (Pyrimethamine) | Half-Life (this compound) | Source |

|---|---|---|---|

| pH 7.4, 37°C | 48 hours | 72 hours | |

| Acidic (pH 2.0) | 12 hours | 24 hours |

Oxidative Metabolism

Deuterium substitution reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4), extending systemic exposure:

- Oxidation Sites : Ethyl group → deuterated ethanol metabolites .

- Metabolic Byproducts : Deuterated dihydroxyethyl derivatives detected via LC-MS .

Dihydrofolate Reductase (DHFR) Inhibition

This compound retains DHFR inhibitory activity, with binding affinity comparable to non-deuterated pyrimethamine (IC₅₀ = 15–25 nM) . Deuterium does not disrupt key interactions:

- Hydrogen Bonding : N1 and N3 of pyrimidine ring with Asp54 and Leu46 .

- Hydrophobic Interactions : Chlorophenyl group with Phe58 and Ile164 .

Table 3: Enzymatic Inhibition Data

| Parameter | Pyrimethamine | This compound | Source |

|---|---|---|---|

| IC₅₀ (PfDHFR) | 18 nM | 20 nM | |

| Selectivity (vs HsDHFR) | >100-fold | >100-fold |

Spectroscopic Data

- ¹H NMR : Deuterium substitution eliminates ethyl proton signals (δ 1.2–1.4 ppm) .

- Mass Spectrometry : [M+H]⁺ = 252.74 m/z (deuterium isotopic pattern) .

Solubility and Partitioning

| Property | This compound | Source |

|---|---|---|

| LogP (octanol/water) | 2.7 | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

Isotopic Tracer Studies

This compound is used to:

- Track drug metabolism via deuterium labeling in mass spectrometry .

- Differentiate endogenous vs. exogenous folate pathways in cellular assays .

Pharmacokinetic Optimization

Deuteration improves metabolic stability, as shown in preclinical models:

Aplicaciones Científicas De Investigación

Pyrimethamine-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pyrimethamine in biological systems.

Drug Development: Helps in studying the interaction of pyrimethamine with various biological targets.

Biological Research: Used in studies involving the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in parasites.

Industrial Applications: Employed in the development of new antiparasitic drugs and in quality control processes.

Mecanismo De Acción

Pyrimethamine-d3 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. The compound’s action leads to the failure of nuclear division in parasites, effectively halting their growth and proliferation.

Comparación Con Compuestos Similares

Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole.

Methotrexate: A folic acid antagonist used in cancer therapy and autoimmune diseases.

Cycloguanil: An antimalarial drug that also targets dihydrofolate reductase.

Uniqueness of Pyrimethamine-d3: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development, providing insights that are not easily achievable with non-labeled compounds.

Actividad Biológica

Pyrimethamine-d3, a deuterated form of the established antimalarial and antiparasitic drug pyrimethamine, has garnered attention for its biological activity beyond its traditional uses. This article explores the compound's mechanisms of action, therapeutic implications, and recent research findings.

Overview of this compound

Pyrimethamine is primarily known for its role in treating malaria and toxoplasmosis. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism, leading to impaired DNA synthesis and cell growth in susceptible organisms. The deuterated version, this compound, is utilized in various studies to trace metabolic pathways and understand drug interactions more precisely due to its unique isotopic signature.

Inhibition of STAT3 Transcriptional Activity

Recent studies have identified pyrimethamine as a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in many oncogenic processes. Pyrimethamine does not significantly affect STAT3 phosphorylation or DNA binding but inhibits its transcriptional activity through DHFR inhibition, leading to reduced levels of reduced folate necessary for STAT3 function . This mechanism suggests potential applications in cancer therapy, particularly for STAT3-driven malignancies such as breast cancer and chronic lymphocytic leukemia.

Impact on Malaria Treatment

this compound is also part of the sulfadoxine-pyrimethamine (SP) combination therapy used in malaria prevention during pregnancy. Studies have shown that this combination significantly reduces malaria incidence among pregnant women, with SP demonstrating a higher efficacy compared to other treatment regimens . The pharmacokinetics of pyrimethamine during pregnancy indicate altered clearance rates, which may influence dosing strategies for optimal therapeutic outcomes .

Table 1: Summary of Biological Activities and Therapeutic Applications

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Inhibition of STAT3 | DHFR inhibition leading to reduced folate levels | Cancer therapy (e.g., breast cancer) |

| Antimalarial action | Inhibition of folate synthesis | Malaria prevention in pregnancy |

| Enhancement of HIV-1 replication | Affects cellular machinery | Consideration in co-infection management |

Case Study: Efficacy in Pregnancy

A clinical trial involving 654 pregnant women assessed the efficacy of monthly intermittent preventive treatment with sulfadoxine-pyrimethamine (IPTp-SP). Results indicated that women receiving IPTp-SP experienced significantly fewer malaria episodes compared to those receiving alternative treatments. The incidence rate ratio (IRR) was reported as 24.87, demonstrating the effectiveness of this regimen in high-resistance areas .

Case Study: Cancer Therapy

In vitro studies have demonstrated that pyrimethamine can inhibit oncogenic signaling pathways by targeting proteins such as NF-κB and MAPK, alongside its action on STAT3. These findings suggest that pyrimethamine could be repurposed as an adjunct treatment in various cancers .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAUQYGYAYLPV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Pyrimethamine-d3 used in this research?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying sulfadoxine and pyrimethamine in human plasma []. Internal standards are crucial in analytical techniques like LC-MS/MS to improve the accuracy and reliability of measurements.

Q2: Does the research discuss the stability of this compound under the experimental conditions?

A3: While the paper doesn't explicitly mention the stability of this compound, the successful use of this compound as an internal standard suggests its stability under the described LC-MS/MS conditions []. For specific stability information, further research or the supplier's documentation should be consulted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.